molecular formula C10H12Br2 B3178502 1,2-Bis(bromomethyl)-4,5-dimethylbenzene CAS No. 60070-06-6

1,2-Bis(bromomethyl)-4,5-dimethylbenzene

Cat. No.: B3178502
CAS No.: 60070-06-6
M. Wt: 292.01 g/mol
InChI Key: IOBJXTVLJABQLM-UHFFFAOYSA-N
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Description

1,2-Bis(bromomethyl)-4,5-dimethylbenzene: is an organic compound with the molecular formula C10H12Br2 It is a derivative of xylene, where two bromomethyl groups are attached to the benzene ring at the 1 and 2 positions, and two methyl groups are attached at the 4 and 5 positionso-xylylene dibromide and is used in various chemical synthesis processes due to its reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Bis(bromomethyl)-4,5-dimethylbenzene can be synthesized through the bromination of 4,5-dimethyl-o-xylene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms replace the hydrogen atoms on the methyl groups.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1,2-Bis(bromomethyl)-4,5-dimethylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions (OH-), amines (NH2), or thiols (SH).

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the bromomethyl groups to methyl groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products:

    Nucleophilic Substitution: Products include alcohols, amines, or thiols.

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: Products include the corresponding hydrocarbons.

Scientific Research Applications

1,2-Bis(bromomethyl)-4,5-dimethylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the synthesis of biologically active molecules, such as inhibitors of human nitric oxide synthases.

    Medicine: It is involved in the development of drugs and therapeutic agents.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Bis(bromomethyl)-4,5-dimethylbenzene involves its reactivity as an electrophile. The bromomethyl groups can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms bonded to the bromine atoms, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in various chemical synthesis processes.

Comparison with Similar Compounds

    1,2-Bis(bromomethyl)benzene: Similar structure but without the methyl groups at the 4 and 5 positions.

    1,4-Bis(bromomethyl)benzene: Bromomethyl groups at the 1 and 4 positions.

    1,3-Bis(bromomethyl)benzene: Bromomethyl groups at the 1 and 3 positions.

Uniqueness: 1,2-Bis(bromomethyl)-4,5-dimethylbenzene is unique due to the presence of both bromomethyl and methyl groups on the benzene ring. This combination of substituents provides distinct reactivity and makes it suitable for specific synthetic applications that other similar compounds may not be able to achieve.

Properties

IUPAC Name

1,2-bis(bromomethyl)-4,5-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2/c1-7-3-9(5-11)10(6-12)4-8(7)2/h3-4H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBJXTVLJABQLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)CBr)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101277506
Record name 1,2-Bis(bromomethyl)-4,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101277506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60070-06-6
Record name 1,2-Bis(bromomethyl)-4,5-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60070-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Bis(bromomethyl)-4,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101277506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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